molecular formula C19H30O8S B1406461 Tos-PEG3-CH2COOtBu CAS No. 1530778-24-5

Tos-PEG3-CH2COOtBu

Cat. No.: B1406461
CAS No.: 1530778-24-5
M. Wt: 418.5 g/mol
InChI Key: GAURGLGHXALBCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tos-PEG3-CH2COOtBu is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of molecules that induce the degradation of target proteins by leveraging the ubiquitin-proteasome system within cells . This compound is particularly valuable in the field of targeted protein degradation, which has significant implications for drug discovery and therapeutic development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tos-PEG3-CH2COOtBu typically involves the following steps:

Industrial Production Methods

While detailed industrial production methods are proprietary, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out under controlled environments to maintain the stability and integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

Tos-PEG3-CH2COOtBu undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tos-PEG3-CH2COOtBu has a wide range of applications in scientific research:

Mechanism of Action

Tos-PEG3-CH2COOtBu functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome . This mechanism allows for the selective degradation of specific proteins, making it a powerful tool for therapeutic intervention.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tos-PEG3-CH2COOtBu is unique due to its specific PEG chain length, which provides a balance between solubility and stability. This makes it particularly suitable for use in PROTAC synthesis, where the linker length can significantly impact the efficacy and selectivity of the resulting molecule .

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O8S/c1-16-5-7-17(8-6-16)28(21,22)26-14-13-24-10-9-23-11-12-25-15-18(20)27-19(2,3)4/h5-8H,9-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAURGLGHXALBCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tos-PEG3-CH2COOtBu
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Tos-PEG3-CH2COOtBu
Tos-PEG3-CH2COOtBu
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Tos-PEG3-CH2COOtBu

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